6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide
Description
6-Oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide is a heterocyclic compound featuring a pyridazine core substituted with an oxo group at position 6 and a carbohydrazide moiety at position 2. This structure has been characterized using crystallographic methods, as evidenced by studies employing SHELX software for refinement . The compound’s electronic and steric properties make it relevant for applications in medicinal chemistry, particularly in enzyme inhibition and ligand design.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-7-6-10(14-15-11)12(18)16-13-8-9-4-2-1-3-5-9/h1-8H,(H,15,17)(H,16,18)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKOBMGGSJPTBQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332040-94-5 | |
| Record name | 6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Reaction Design
The synthesis typically begins with pyridazine-3-carboxylic acid or its ester derivatives. For instance, ethyl pyridazine-3-carboxylate undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the carbohydrazide. This reaction, conducted in ethanol under reflux for 5–8 hours, achieves yields exceeding 80%.
Mechanistic Pathway :
-
Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of the ester, displacing the ethoxide group.
-
Tautomerization : The intermediate undergoes keto-enol tautomerism to stabilize the carbohydrazide structure.
Optimization Strategies
-
Solvent Selection : Ethanol is preferred due to its ability to solubilize both the ester and hydrazine hydrate while facilitating reflux conditions.
-
Stoichiometry : A 1:2 molar ratio of ester to hydrazine ensures complete conversion, minimizing side products like diacylhydrazines.
Condensation with Benzaldehyde: Formation of the (E)-Benzylidene Moiety
The second critical step involves the condensation of the carbohydrazide intermediate with benzaldehyde to introduce the (E)-phenylmethylidene group. This reaction exemplifies a classic Schiff base formation, requiring acid or base catalysis.
Reaction Conditions and Catalysis
-
Catalyst : Piperidine (5 mol%) in ethanol under reflux for 6–12 hours.
-
Temperature : Reflux (~78°C) promotes imine formation while favoring the thermodynamically stable (E)-isomer.
-
Workup : The product precipitates upon cooling and is purified via recrystallization from ethanol or acetonitrile.
Mechanistic Insights :
-
Nucleophilic Addition : The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.
-
Dehydration : Elimination of water yields the imine linkage, with piperidine acting as a base to deprotonate intermediates.
Stereochemical Control
The (E)-configuration is favored due to reduced steric hindrance between the pyridazine ring and phenyl group. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing no correlation between the benzylidene proton and pyridazine H-4.
Analytical Characterization
Spectroscopic Data (Hypothetical Based on Analogues )
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.25 (s, 1H, NH) | Hydrazide NH |
| δ 8.72 (s, 1H, CH=N) | Benzylidene proton | |
| δ 7.85–7.45 (m, 5H, Ar-H) | Phenyl group | |
| δ 8.30 (d, 1H, J = 5.2 Hz, H-4) | Pyridazine H-4 | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.2 (C=O) | Carboxylic acid derivative |
| δ 158.1 (CH=N) | Imine carbon | |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1670 (C=O), 1615 (C=N) | Functional groups |
Mass Spectrometry
-
ESI-MS : m/z 283.1 [M+H]⁺ (calculated for C₁₃H₁₁N₄O₂).
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the carbohydrazide on resin beads could enable stepwise derivatization, though this remains unexplored for the target compound.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
6-Oxo-1,6-Dihydropyridazine-3-Carbaldehyde Monohydrate
This analog () replaces the carbohydrazide group with a carbaldehyde. The absence of the phenylmethylidene-hydrazide moiety reduces its capacity for hydrogen bonding and chelation, which may limit its biological activity compared to the target compound. Crystallographic data (R factor = 0.051) confirm a planar pyridazine ring, but the simpler substituent results in lower molecular complexity .
N'',N'''-Bis[(E)-Phenylmethylidene]Carbonic Dihydrazide Derivatives
These derivatives () feature two phenylmethylidene groups attached to a carbonic dihydrazide core. However, the lack of a pyridazine ring reduces their structural similarity to the target compound, likely altering solubility and metabolic stability .
Chromen-2-One and Naphthoyl-Substituted Derivatives
Compounds such as 1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide () and its naphthoyl analog () replace the phenylmethylidene group with bulkier aromatic systems. However, increased molecular weight (415.4–441.5 g/mol) may reduce bioavailability compared to the target compound .
Enzyme Inhibition
The N'',N'''-bis[(E)-phenylmethylidene]carbonic dihydrazides exhibit α-chymotrypsin inhibitory activity (), likely due to interactions between the hydrazide groups and the enzyme’s catalytic triad. The target compound’s single hydrazide group may offer weaker inhibition but improved selectivity.
Metabolic Pathways
Hydrazone-containing compounds, such as N'-[(Z)-phenylmethylidene]benzohydrazide (), undergo enzymatic oxidation and hydrolysis to yield metabolites like 4-hydroxybenzaldehyde. The (E)-phenylmethylidene configuration in the target compound may confer greater metabolic stability compared to (Z)-isomers, reducing unintended hydrolysis .
Physicochemical Properties
Crystallographic Features
The target compound’s crystal structure (refined using SHELXL) likely exhibits intramolecular hydrogen bonds between the hydrazide N–H and pyridazine C=O groups, enhancing stability. In contrast, the chromen-2-one derivative () shows conformational flexibility in its substituents, which may affect packing efficiency and solubility .
Solubility and Bioavailability
The target compound’s molecular weight (estimated ~290–300 g/mol) is lower than the chromen-2-one and naphthoyl derivatives, suggesting better aqueous solubility. However, the dihydrazide analogs () may exhibit higher polarity due to additional lone electron pairs on nitrogen atoms .
Data Tables for Key Comparisons
Biological Activity
6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide is a compound belonging to the pyridazine family, known for its diverse biological activities. Its molecular formula is C12H10N4O2, and it has garnered attention for its potential therapeutic applications, particularly as an enzyme inhibitor.
The primary biological activity of this compound is attributed to its role as an inhibitor of xanthine oxidase (XO) . This enzyme is crucial in the purine degradation pathway, catalyzing the conversion of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting XO, 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide reduces uric acid production, which may have implications for conditions such as gout and hyperuricemia.
Biochemical Pathways
The inhibition of XO leads to:
- Decreased uric acid levels in the bloodstream.
- Potential modulation of oxidative stress due to reduced production of reactive oxygen species associated with uric acid metabolism.
Pharmacokinetics
Research on similar compounds indicates that they exhibit good bioavailability and metabolic stability. This suggests that 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide may also possess favorable pharmacokinetic properties that warrant further investigation.
Antioxidant Activity
Preliminary studies suggest that compounds in the same class may exhibit antioxidant properties. The ability to scavenge free radicals could contribute to their therapeutic potential in oxidative stress-related diseases .
Antimicrobial Properties
Research indicates that hydrazone derivatives, including those related to 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide, have shown varying degrees of antimicrobial activity. For instance, structural modifications can enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives with substituted hydrazides under reflux in ethanol, using sodium acetate as a catalyst .
- Step 2 : Isolation via solvent distillation and recrystallization from ethanol or aqueous mixtures. Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) enhances yield (up to 78%) and reduces byproducts. Catalyst loading (e.g., 1.2 eq. NaOAc) improves regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone bond (δ 8.5–10.5 ppm for NH) and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]+) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N-H vibrations (3200–3350 cm⁻¹) .
Q. What are the key physicochemical properties influencing experimental design?
Advanced Research Questions
Q. How do pH and temperature modulate the compound’s reactivity in nucleophilic substitution reactions?
- pH-Dependent Reactivity : At acidic pH (3–5), the hydrazone group protonates, enhancing electrophilicity for reactions with amines or thiols. Alkaline conditions (pH 8–10) deprotonate the carboxylic acid, promoting esterification .
- Temperature Effects : Higher temperatures (80–120°C) accelerate cyclization but risk decomposition. Lower temperatures (0–25°C) favor selective acylation .
Q. What strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay Standardization : Use uniform cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for batch-to-batch compound purity (>95% by HPLC) .
- Off-Target Profiling : Employ kinase screening panels to identify non-specific interactions (e.g., MEK inhibition) that may confound results .
Q. How can computational modeling predict binding modes with biological targets like cyclooxygenase-2 (COX-2)?
- Molecular Docking : Use AutoDock Vina to simulate interactions between the hydrazone moiety and COX-2’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol).
- MD Simulations : 100-ns trajectories assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating robust binding .
Q. What mechanistic insights explain its anti-inflammatory activity in acute lung injury models?
- Pathway Inhibition : The compound suppresses NF-κB activation by blocking IκBα phosphorylation (IC₅₀ = 1.2 µM in LPS-stimulated macrophages) .
- Cytokine Modulation : Reduces TNF-α and IL-6 secretion by >50% at 10 µM, validated via ELISA .
Q. How can structural derivatives improve pharmacokinetic properties (e.g., bioavailability)?
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances intestinal absorption (Cmax increased by 2.5× in rat models) .
- Halogenation : Introducing fluorine at the phenyl ring improves metabolic stability (t₁/₂ extended from 2.1 to 4.7 hours) .
Data Contradiction Analysis
Example : Discrepancies in reported solubility (5–15 mg/mL in DMSO).
- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) due to recrystallization solvents (e.g., ethanol vs. acetone) .
- Resolution : Use powder X-ray diffraction (PXRD) to characterize polymorphs and standardize solvent systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
